molecular formula C12H11I B13700147 1-Ethyl-8-iodonaphthalene

1-Ethyl-8-iodonaphthalene

Cat. No.: B13700147
M. Wt: 282.12 g/mol
InChI Key: DBHQCIZXEOKWHC-UHFFFAOYSA-N
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Description

1-Ethyl-8-iodonaphthalene (C₁₂H₁₁I) is a naphthalene derivative featuring an ethyl group at the 1-position and an iodine atom at the 8-position. Naphthalene derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The ethyl substituent contributes to increased lipophilicity, while the iodine atom enhances molecular weight and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its role as a leaving group.

Properties

Molecular Formula

C12H11I

Molecular Weight

282.12 g/mol

IUPAC Name

1-ethyl-8-iodonaphthalene

InChI

InChI=1S/C12H11I/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3-8H,2H2,1H3

InChI Key

DBHQCIZXEOKWHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C(=CC=C2)I

Origin of Product

United States

Preparation Methods

1-Ethyl-8-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-naphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure selective iodination at the eighth position. Another method involves the use of Grignard reagents, where 1-ethyl-naphthalene is first converted to a Grignard reagent, followed by reaction with iodine to yield the desired product .

Chemical Reactions Analysis

1-Ethyl-8-iodonaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-8-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-8-iodonaphthalene involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which plays a crucial role in its biological activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on various biological pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
1-Ethylnaphthalene C₁₂H₁₂ 156.22 Ethyl (1-position) 1127-76-0 Simpler structure; lacks iodine, leading to lower reactivity in coupling reactions
1-Iodo-8-phenylnaphthalene C₁₆H₁₁I 330.17 Iodo (1), Phenyl (8) 25308-69-4 Phenyl group introduces steric bulk; iodine enhances electronic delocalization
1-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl (1-position) 90-12-0 Smaller alkyl group; higher volatility compared to ethyl derivatives
1-Hexylnaphthalene C₁₆H₂₀ 212.33 Hexyl (1-position) N/A Longer alkyl chain increases lipophilicity and boiling point

Key Observations :

  • Substituent Effects : Ethyl groups balance lipophilicity and steric hindrance, while iodine atoms significantly increase molecular weight and alter electronic properties.
  • Positional Isomerism : Substituent positions (1 vs. 8) influence regioselectivity in reactions. For example, iodine at the 8-position may direct electrophilic substitution to adjacent positions.

Physicochemical Properties

  • Molecular Weight : 1-Ethyl-8-iodonaphthalene (281.9 g/mol) is heavier than 1-Ethylnaphthalene (156.22 g/mol) due to iodine’s atomic mass (126.9 g/mol) .
  • Boiling Point : Ethyl and hexyl derivatives exhibit higher boiling points than methyl analogues due to increased van der Waals interactions .
  • Solubility: Iodo-substituted naphthalenes are less polar than hydroxyl- or amino-substituted derivatives (e.g., 8-Hydroxynaphthalene-1-carboxaldehyde ), but more polar than alkylated variants.

Toxicity and Environmental Impact

  • Alkylated Naphthalenes : Methyl and ethyl derivatives are less toxic than halogenated variants but still pose risks of skin/eye irritation .

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